![molecular formula C13H12N2O2S B3127298 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate CAS No. 338409-16-8](/img/structure/B3127298.png)
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
Overview
Description
“5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate” is a complex organic compound. It contains a pyridinium moiety, which is a common structure in many natural products and bioactive pharmaceuticals . Pyridinium salts have been used in a wide range of research topics due to their synthetic routes, reactivity, and importance as pyridinium ionic liquids .
Synthesis Analysis
The synthesis of pyridinium salts often involves the use of commercially or readily available starting compounds and their direct N-alkylation . The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate” is likely to be complex due to the presence of multiple functional groups. Pyridinium salts are structurally diverse and have played an intriguing role in a wide range of research topics .Chemical Reactions Analysis
Pyridinium salts are known for their synthetic routes and reactivity . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
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Synthetic Approaches in Medicinal Chemistry
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Heterocyclic Compounds Synthesis
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properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)10-2-3-10)15-12(18-8)9-4-6-14-7-5-9/h4-7,10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPKLCKBUHLISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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